Cas no 124402-18-2 ((3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone)
(3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone Chemical and Physical Properties
Names and Identifiers
-
- Dexpanthenol impurity F
- (3R,5R)-3-hydroxy-5-isopropyl-4,4-dimethyldihydrofuran-2(3H)-one
- Dexpanthenol Impurity 7
- (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone
-
- Inchi: 1S/C9H16O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5-7,10H,1-4H3/t6-,7+/m0/s1
- InChI Key: XNBZWYAKVZUULG-NKWVEPMBSA-N
- SMILES: O1[C@H](C(C)C)C(C)(C)[C@@H](O)C1=O
(3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495340-1mg |
(3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone |
124402-18-2 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | D495340-10mg |
(3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone |
124402-18-2 | 10mg |
$1642.00 | 2023-05-18 |
(3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone
Compound CAS No. 124402-18-2: (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone
The compound (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone (CAS No. 124402-18-2) is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of furanones, which are cyclic esters derived from furan. The furanone structure provides this compound with unique chemical and physical properties, making it a valuable molecule in both academic research and industrial applications.
Recent studies have highlighted the importance of dihydro-furanones in the development of novel pharmaceutical agents. The 3R-trans configuration of this compound plays a critical role in its stereochemical properties, which are essential for its biological activity. Researchers have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for use in skincare products and nutraceuticals.
The synthesis of (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone involves a multi-step process that requires precise control over reaction conditions. The use of enantioselective catalysis has been shown to significantly improve the yield and enantiomeric purity of this compound. This advancement has enabled large-scale production, facilitating its application in various industries.
In the food industry, this compound is widely used as a natural flavor enhancer due to its pleasant taste profile. Its ability to impart a sweet and slightly floral aroma makes it an ideal ingredient in beverages, confectioneries, and processed foods. Recent sensory studies have confirmed that the flavor profile of this compound is highly appealing to consumers, further solidifying its role in the food sector.
Moreover, the biodegradability of this compound has been extensively studied, revealing that it decomposes efficiently under aerobic conditions. This characteristic makes it an environmentally friendly alternative to traditional synthetic flavorants, which often persist in the environment for extended periods.
From a structural perspective, the furanone ring serves as a versatile scaffold for further chemical modifications. Researchers have explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced bioactivity. For instance, the introduction of additional functional groups has been shown to improve its solubility and stability in various formulations.
The stereochemistry of this compound is another area of active research. The trans configuration at the 3R position is crucial for maintaining its biological activity. Studies have shown that even minor deviations from this configuration can significantly alter its properties, underscoring the importance of precise synthesis techniques.
In conclusion, (3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone (CAS No. 124402-18-2) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure, coupled with its favorable properties, positions it as a key molecule in both academic research and industrial production. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an even greater role in shaping future innovations.
124402-18-2 ((3R-trans)-Dihydro-3-hydroxy-4,4-dimethyl-5-(1-methylethyl)-2(3H)-furanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)